molecular formula C9H6INO2 B5879936 4-Iodo-1-oxidoquinolin-1-ium-3-ol

4-Iodo-1-oxidoquinolin-1-ium-3-ol

Cat. No.: B5879936
M. Wt: 287.05 g/mol
InChI Key: CTXQAKWEKFKORP-UHFFFAOYSA-N
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Description

4-Iodo-1-oxidoquinolin-1-ium-3-ol: is a chemical compound that belongs to the quinoline family It is characterized by the presence of an iodine atom at the fourth position, an oxido group at the first position, and a hydroxyl group at the third position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-oxidoquinolin-1-ium-3-ol typically involves the iodination of quinoline derivatives followed by oxidation. One common method is the electrophilic iodination of quinoline-1-oxide using iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1-oxidoquinolin-1-ium-3-ol can undergo various chemical reactions, including:

    Oxidation: The oxido group can be further oxidized to form quinoline N-oxide derivatives.

    Reduction: The compound can be reduced to remove the oxido group, yielding quinoline derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-Iodo-1-oxidoquinolin-1-ium-3-ol is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases, including infections and cancer. Its mechanism of action and interactions with cellular targets are subjects of ongoing research.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-Iodo-1-oxidoquinolin-1-ium-3-ol involves its interaction with cellular targets such as enzymes and DNA. The oxido group can form reactive oxygen species, leading to oxidative stress and damage to cellular components. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

    Quinoline-1-oxide: Lacks the iodine atom and hydroxyl group, making it less reactive.

    4-Iodoquinoline: Lacks the oxido and hydroxyl groups, affecting its chemical properties and reactivity.

    8-Hydroxyquinoline: Contains a hydroxyl group at a different position, leading to different biological activities.

Uniqueness: 4-Iodo-1-oxidoquinolin-1-ium-3-ol is unique due to the combination of iodine, oxido, and hydroxyl groups in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-iodo-1-oxidoquinolin-1-ium-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c10-9-6-3-1-2-4-7(6)11(13)5-8(9)12/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXQAKWEKFKORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=[N+]2[O-])O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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